molecular formula C9H8N4O2S B1411724 2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 2090315-87-8

2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B1411724
CAS No.: 2090315-87-8
M. Wt: 236.25 g/mol
InChI Key: BMLTYSCHHUEBOE-UHFFFAOYSA-N
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Description

2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8N4O2S and its molecular weight is 236.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . This suggests that the compound may interact with biological targets in a similar manner to carboxylic acids.

Mode of Action

Tetrazoles are known to possess both electron-donating and electron-withdrawing properties . This allows them to stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions, a component of this compound, are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes , which could potentially impact the bioavailability of the compound.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

It is known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound may exhibit resistance to biological degradation, which could potentially be influenced by environmental factors.

Biochemical Analysis

Biochemical Properties

2-(2H-Tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The tetrazole ring in this compound can act as a bioisostere for carboxylic acids, allowing it to participate in receptor-ligand interactions and enzyme binding . This compound has been shown to interact with enzymes such as cyclooxygenase, where it can inhibit the enzyme’s activity, leading to anti-inflammatory effects .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, it can inhibit the activity of cyclooxygenase, leading to reduced production of pro-inflammatory mediators . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This compound can also modulate gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it may lead to adverse effects, such as liver toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . The compound’s tetrazole ring can also undergo glucuronidation, a common metabolic pathway for carboxylic acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, affecting its localization and bioavailability .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments .

Properties

IUPAC Name

2-(tetrazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c14-9(15)7-5-2-1-3-6(5)16-8(7)13-11-4-10-12-13/h4H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLTYSCHHUEBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)O)N3N=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid
Reactant of Route 2
2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid
Reactant of Route 3
2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid
Reactant of Route 4
2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid
Reactant of Route 5
2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid
Reactant of Route 6
2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid

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